

Application Notes and Protocols for DQP-1105 in Schizophrenia Pathophysiology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

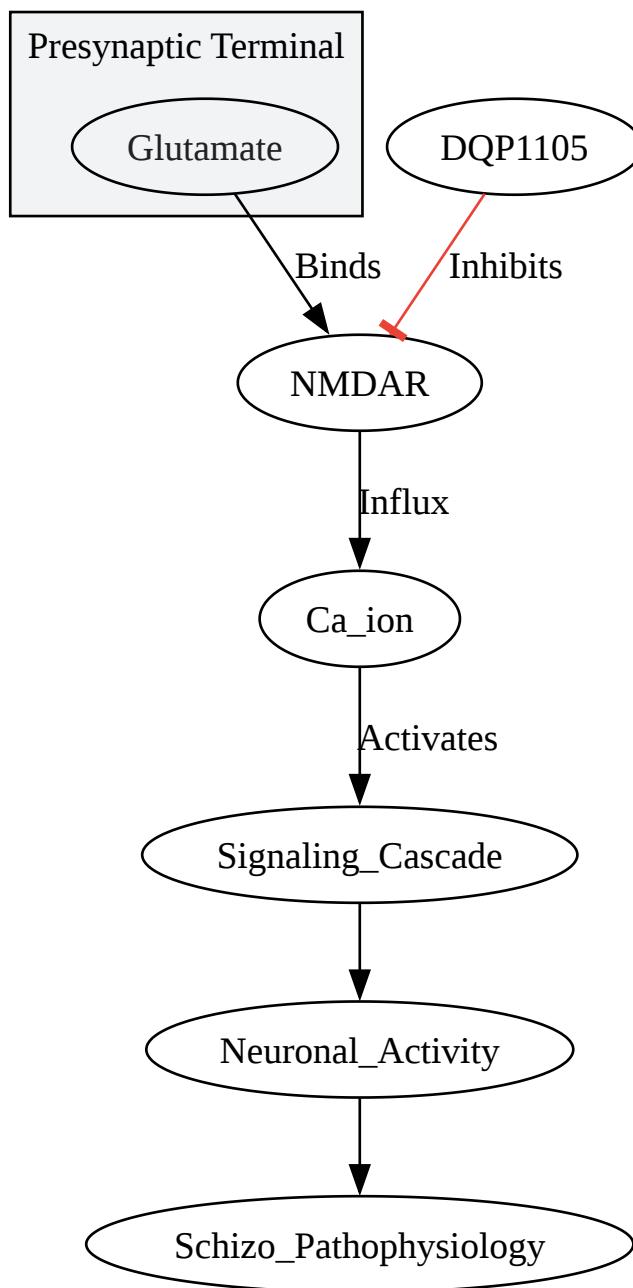
Compound of Interest

Compound Name: *dqp-1105*
Cat. No.: *B1230525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including psychosis, cognitive deficits, and negative symptoms. The glutamate hypothesis of schizophrenia posits that a dysfunction of the N-methyl-D-aspartate (NMDA) receptor system is a key contributor to the pathophysiology of the disease. **DQP-1105** is a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2C and GluN2D subunits. [1][2] This selectivity makes **DQP-1105** a valuable tool for investigating the specific roles of these subunits in the context of schizophrenia, a disorder where alterations in glutamatergic signaling are strongly implicated.[3][4][5] These application notes provide detailed protocols for the use of **DQP-1105** in preclinical studies aimed at understanding and modeling the pathophysiology of schizophrenia.

Data Presentation: DQP-1105 In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC50) of **DQP-1105** for various NMDA and other glutamate receptor subunits, highlighting its selectivity for GluN2C and GluN2D.

Receptor Subunit	IC50 (μM)	Expression System	Reference
GluN1/GluN2A	~206	Xenopus oocytes	[2]
GluN1/GluN2B	~121-206	Xenopus oocytes	[2]
GluN1/GluN2C	~5.4-8.5	Xenopus oocytes	[2]
GluN1/GluN2D	~2.2-2.7	Xenopus oocytes	[2]
GluA1 (AMPA)	~198	Xenopus oocytes	
GluK2 (Kainate)	~153	Xenopus oocytes	

Signaling Pathways

[Click to download full resolution via product page](#)

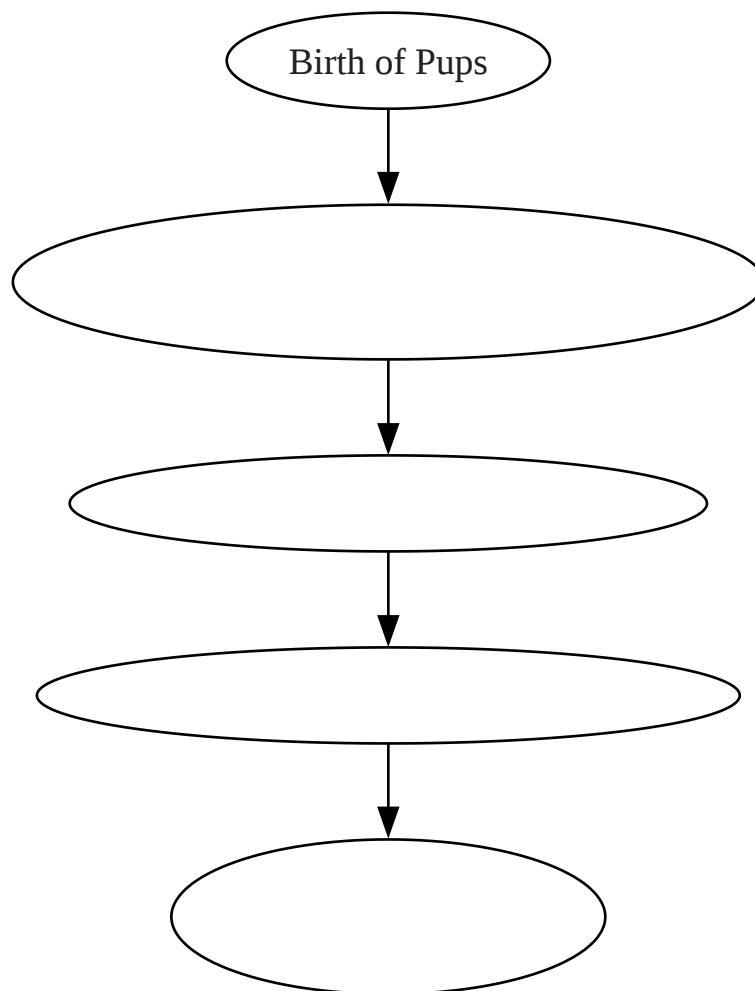
Experimental Protocols

Protocol 1: Neonatal Mouse Model of Schizophrenia using DQP-1105

This protocol describes the induction of a neurodevelopmental model of schizophrenia in mice through neonatal administration of **DQP-1105**. This approach is based on the hypothesis that

early-life NMDA receptor hypofunction can lead to schizophrenia-like phenotypes in adulthood.

[6][7]


Materials:

- **DQP-1105** (Tocris Bioscience or equivalent)
- Dimethyl sulfoxide (DMSO)
- Ethanol (4%)
- Tween 80 (5%)
- PEG 400 (5%)
- Sterile 0.9% saline
- C57BL/6J pregnant mice
- Standard mouse housing and husbandry equipment
- 1 ml syringes with 30-gauge needles
- Sonicator
- Heating block or water bath

Procedure:

- Preparation of **DQP-1105** Solution:
 - Prepare a 100 mM stock solution of **DQP-1105** in DMSO.
 - For injections, dilute the stock solution to a final concentration of 5 mM in a vehicle solution.
 - The vehicle solution consists of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be less than 5%. [7]

- Warm and sonicate the final **DQP-1105** solution immediately before injection to ensure it is fully dissolved.[7]
- Animal Treatment:
 - Use C57BL/6J mouse pups.
 - Administer **DQP-1105** daily via intraperitoneal (i.p.) injection at a dose of 28 mg/kg.[7]
 - The injection volume should be 10 µl/g of body weight.[7]
 - Treatment can be conducted during either postnatal days 7-9 (P7-P9) or P11-P13.[7]
 - A control group should receive vehicle injections following the same schedule.
- Post-Treatment and Behavioral Testing:
 - Wean the pups at P21 and house them in same-sex groups.
 - Allow the mice to mature to adulthood (8-10 weeks of age) before commencing behavioral testing.
 - Conduct a battery of behavioral tests relevant to schizophrenia, such as the Open Field Test and Prepulse Inhibition Test (see Protocols 2 and 3). The recommended order of testing is from least stressful to most stressful.[8]

[Click to download full resolution via product page](#)

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior

This test is used to assess baseline locomotor activity and anxiety-like behavior in mice treated with **DQP-1105**. Hyperlocomotion can be indicative of the positive symptoms of schizophrenia.

Materials:

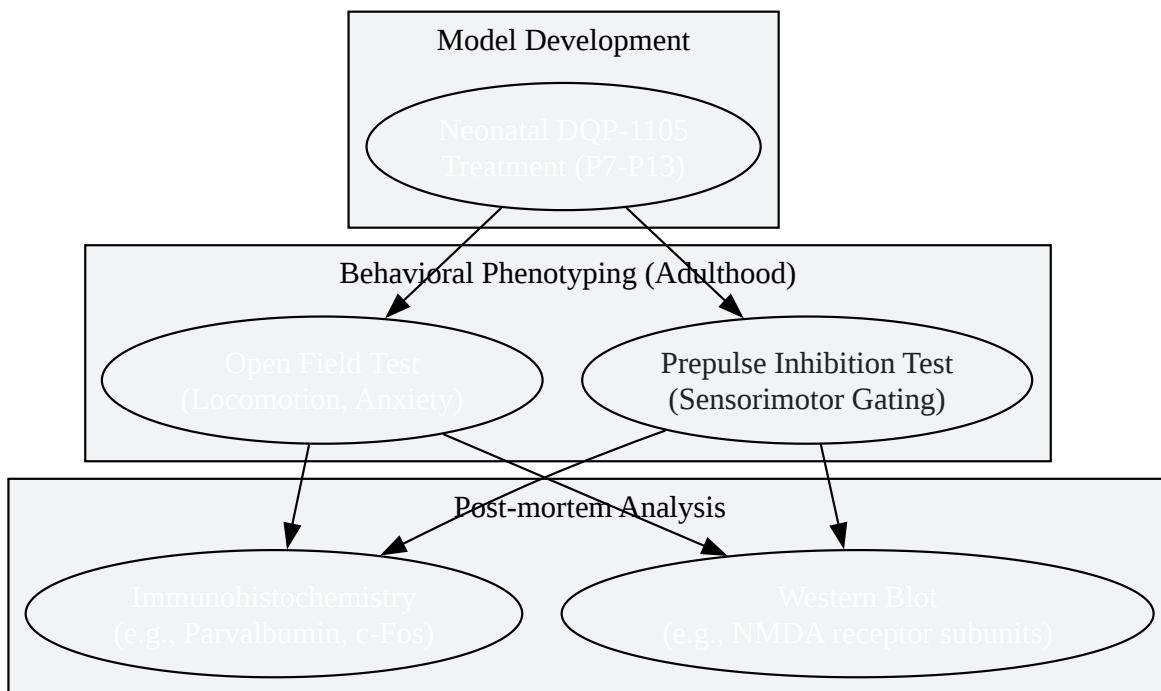
- Open field arena (e.g., 40 x 40 x 30 cm)
- Video tracking software (e.g., EthoVision XT)
- 70% ethanol for cleaning

Procedure:

- Habituation:
 - Habituate the mice to the testing room for at least 30 minutes before the test.
- Testing:
 - Gently place a single mouse in the center of the open field arena.
 - Allow the mouse to explore the arena for 10-30 minutes.
 - Record the session using the video tracking software.
 - Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
- Data Analysis:
 - The software will divide the arena into a center and a periphery zone.
 - Analyze the following parameters:
 - Total distance traveled: An indicator of general locomotor activity.
 - Time spent in the center: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
 - Rearing frequency: An exploratory behavior.
 - Compare the data between the **DQP-1105**-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Prepulse Inhibition (PPI) Test for Sensorimotor Gating

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).


Materials:

- Startle response system with a sound-attenuating chamber
- Software for controlling stimuli and recording responses

Procedure:

- Habituation:
 - Place the mouse in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
- Testing Session:
 - The session consists of a series of trials presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
 - Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.
 - No-stimulus trials: Background noise only.
 - Record the startle response (amplitude of the whole-body flinch) for each trial.
- Data Analysis:
 - Calculate the percentage of PPI for each prepulse intensity using the following formula:
$$\%PPI = 100 - [(\text{Startle response on prepulse-pulse trial} / \text{Startle response on pulse-alone trial}) \times 100]$$
 - Analyze the data using a two-way ANOVA with treatment as a between-subjects factor and prepulse intensity as a within-subjects factor.^{[9][10]} Post-hoc tests can be used to compare group means at each prepulse level.^[9]

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMDAR2C/2D Inhibitor, DQP-1105 The NMDAR2C/2D Inhibitor, DQP-1105 controls the biological activity of NMDAR2C/2D. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. NMDAR2C/2D Inhibitor, DQP-1105 The NMDAR2C/2D Inhibitor, DQP-1105 controls the biological activity of NMDAR2C/2D. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Can N-Methyl-D-Aspartate Receptor Hypofunction in Schizophrenia Be Localized to an Individual Cell Type? [frontiersin.org]
- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 7. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of Neonatal Treatment With the NMDA Receptor Antagonist, MK-801, During Different Temporal Windows of Postnatal Period in Adult Prefrontal Cortical and Hippocampal Function [frontiersin.org]
- 9. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DQP-1105 in Schizophrenia Pathophysiology Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230525#dqp-1105-for-studying-schizophrenia-pathophysiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com